Home > Products > Screening Compounds P118600 > 1-(4-Aminophenyl)-3-benzylurea
1-(4-Aminophenyl)-3-benzylurea - 184177-11-5

1-(4-Aminophenyl)-3-benzylurea

Catalog Number: EVT-1751763
CAS Number: 184177-11-5
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-Aminophenyl)-3-benzylurea is a synthetic organic compound belonging to the class of substituted ureas. While its specific source is not explicitly mentioned in the provided literature, its structural features suggest it can be synthesized through various chemical routes. [, ] This compound has garnered interest in scientific research, particularly as a building block for synthesizing more complex molecules with potential biological activities. [, ]

Future Directions
  • Further investigation of biological activity: Exploring the potential antimicrobial and antitumor activities of 1-(4-Aminophenyl)-3-benzylurea and its derivatives in more detail. [, ]
  • Structure-activity relationship studies: Synthesizing and evaluating a library of analogs of 1-(4-Aminophenyl)-3-benzylurea with various substitutions to identify structural features that contribute to its biological activity. [, ]
  • Mechanism of action studies: Elucidating the precise mechanism by which 1-(4-Aminophenyl)-3-benzylurea and its derivatives exert their biological effects. []
  • Development of new synthetic methodologies: Exploring more efficient and environmentally friendly synthetic routes for 1-(4-Aminophenyl)-3-benzylurea and its derivatives. [, ]

1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea (5a)

Compound Description: This compound, identified as 5a, is a potent inhibitor of the Kinase insert Domain-containing Receptor (KDR). It exhibits an IC50 value of 0.0689 µM against KDR. []

Relevance: This compound shares the core urea structure with 1-(4-Aminophenyl)-3-benzylurea, connecting an aromatic ring system on one side and a substituted phenyl ring on the other. The presence of different substituents on the aromatic rings reflects the exploration of structure-activity relationships in the development of KDR kinase inhibitors. []

2-(4-Aminophenyl)-3-(3,5-dihydroxylphenyl)propenoic acid (CSN-07001)

Compound Description: This novel compound, CSN-07001, combines structural elements of resveratrol and propenoic acid derivatives. It exhibits dual inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. [] In vitro studies revealed CSN-07001 effectively suppressed the enhanced expression of COX-1, COX-2, and 5-LOX in lipopolysaccharide-induced lung inflammation in mice. Furthermore, in vivo experiments demonstrated its potent anti-inflammatory and antinociceptive effects in various experimental models. Notably, CSN-07001 exhibited a gastric-sparing profile, causing significantly fewer stomach lesions compared to indomethacin in rats. []

Relevance: While not directly containing a urea group, this compound shares a structural similarity with 1-(4-Aminophenyl)-3-benzylurea through the presence of a 4-aminophenyl moiety. This common feature suggests potential exploration of shared biological activities or similar mechanisms of action. []

1-(4-aminophenyl)-7,8-(methylenedioxy)-3,5-dihydro-4H-2, 3-benzodiazepin-4-one (6)

Compound Description: This compound, designated as 6, demonstrates potent antagonism against the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. It inhibits AMPA-activated membrane current responses in a noncompetitive, allosteric manner, with an IC50 of 2.7 µM. [] Furthermore, 6 exhibits potent anticonvulsant activity in a mouse maximal electroshock-induced seizure (MES) assay, with an ED50 of 2.8 mg/kg iv. []

Relevance: Although structurally distinct from 1-(4-Aminophenyl)-3-benzylurea, the presence of a 4-aminophenyl group in both compounds suggests potential similarities in their binding interactions with target proteins or potential overlapping pharmacological activities. []

1-(aryl)-3-(4-(amino)benzyl)urea

Compound Description: This compound class represents a series of transient receptor potential vanilloid 1 (TRPV1) antagonists. [] The structure allows for various cyclic amine substituents at the 4-position of the benzyl group, while maintaining either an isoquinoline or indazole heterocyclic core. [] These compounds exhibit potent antagonistic activity against capsaicin-induced TRPV1 receptor activation in vitro. Notably, analogs like compound 45 within this series show promising in vivo activity in animal pain models. [] Further optimization of compound 45 led to the development of compound 58, demonstrating enhanced microsome stability, improved oral bioavailability, and notable in vivo activity. []

Relevance: These compounds share a direct structural similarity with 1-(4-Aminophenyl)-3-benzylurea. Both structures feature a urea group linked to an aryl group and a substituted benzyl group. The variation in the aryl group (isoquinoline or indazole) and the exploration of different substituents on the benzyl group in these TRPV1 antagonists highlight the structure-activity relationships within this chemical series. []

Overview

1-(4-Aminophenyl)-3-benzylurea is an organic compound classified under the category of substituted ureas. This compound features a benzyl group attached to the nitrogen atom of the urea functional group, along with a para-aminophenyl substituent. The structure and properties of 1-(4-Aminophenyl)-3-benzylurea make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Source and Classification

The compound can be synthesized through various methods, often involving the reaction of an amine with isocyanates or through the nucleophilic addition of amines to carbonyl compounds followed by urea formation. It is classified as a substituted urea, which is a significant class of compounds in pharmaceutical chemistry due to their diverse biological activities.

Synthesis Analysis

Methods and Technical Details

1-(4-Aminophenyl)-3-benzylurea can be synthesized using several methods. One effective approach is through the nucleophilic addition of 4-aminobenzylamine to benzoyl isocyanate, followed by purification processes such as recrystallization.

A notable method involves:

  • Reagents: 4-aminobenzylamine and benzoyl isocyanate.
  • Procedure: The amine is mixed with the isocyanate in a suitable solvent, such as dichloromethane, at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product can be isolated through filtration and crystallization .
Molecular Structure Analysis

Structure and Data

The molecular formula for 1-(4-Aminophenyl)-3-benzylurea is C15_{15}H16_{16}N2_{2}O. The compound exhibits a planar structure due to resonance stabilization between the urea group and the aromatic rings.

Structural Features

  • Urea Group: Central to its structure, providing reactivity.
  • Aromatic Rings: Contribute to stability and potential interactions with biological targets.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): Characteristic peaks corresponding to protons on the aromatic rings and the urea nitrogen.
  • Infrared (IR) Spectroscopy: Displays absorption bands for N-H stretching around 3300 cm1^{-1} and C=O stretching around 1650 cm1^{-1} .
Chemical Reactions Analysis

Reactions and Technical Details

1-(4-Aminophenyl)-3-benzylurea can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  • Acylation Reactions: The urea nitrogen can be acylated to form more complex derivatives.

Example Reaction

A typical reaction involves the acylation of 1-(4-Aminophenyl)-3-benzylurea with acetic anhydride, yielding N-acetyl derivatives, which may exhibit enhanced solubility or altered biological activity .

Mechanism of Action

The mechanism of action for 1-(4-Aminophenyl)-3-benzylurea, particularly in biological contexts, often involves its interaction with specific enzyme targets or receptors.

Proposed Mechanism

  1. Binding: The compound may bind to target proteins through hydrogen bonding and hydrophobic interactions facilitated by its aromatic structure.
  2. Inhibition/Activation: Depending on the target, it may act as an inhibitor or activator, influencing cellular pathways related to cell proliferation or apoptosis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Generally reported around 150–160 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but sparingly soluble in water.
  • Stability: Stable under normal conditions but may decompose under extreme pH or temperature conditions.

Relevant Data

  • Molecular Weight: Approximately 244.30 g/mol.
  • Log P (octanol-water partition coefficient): Provides insight into lipophilicity, indicating potential bioavailability .
Applications

1-(4-Aminophenyl)-3-benzylurea has several scientific applications:

  • Pharmaceutical Development: Investigated for its potential anti-cancer properties due to its ability to inhibit specific enzyme activities involved in tumor growth.
  • Biological Research: Used as a tool compound to study enzyme mechanisms and cellular pathways related to cancer biology.

Properties

CAS Number

184177-11-5

Product Name

1-(4-Aminophenyl)-3-benzylurea

IUPAC Name

1-(4-aminophenyl)-3-benzylurea

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

InChI

InChI=1S/C14H15N3O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H2,16,17,18)

InChI Key

UJMYUXHQDCKVEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.